molecular formula C8H11IN4 B1602190 5-Iodo-2-(piperazin-1-YL)pyrimidine CAS No. 95847-41-9

5-Iodo-2-(piperazin-1-YL)pyrimidine

Cat. No. B1602190
Key on ui cas rn: 95847-41-9
M. Wt: 290.1 g/mol
InChI Key: DITGPXZBELUIBR-UHFFFAOYSA-N
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Patent
US06689779B2

Procedure details

In a mixture of acetic acid (5 ml), water (1 ml) and sulfuric acid (0.15 ml) was dissolved 2 g of 1-(2-pyrimidyl)piperazine which was then reacted with 0.86 g of iodine in the presence of 0.38 g of periodic acid at 100° C. for 6 hours with stirring. Chloroform was added to the reaction mixture, followed by washing with sodium hydrogen carbonate and brine. The organic layer thus obtained was dehydrated, filtered and concentrated under vacuum. Purification with column chromatography provided the title compound. 600 mg.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N:6]1[CH:11]=[CH:10][CH:9]=[N:8][C:7]=1[N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.II.[I:20](O)(=O)(=O)=O>C(O)(=O)C.C(Cl)(Cl)Cl.O>[N:12]1([C:7]2[N:8]=[CH:9][C:10]([I:20])=[CH:11][N:6]=2)[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1=C(N=CC=C1)N1CCNCC1
Step Two
Name
Quantity
0.86 g
Type
reactant
Smiles
II
Name
Quantity
0.38 g
Type
reactant
Smiles
I(=O)(=O)(=O)O
Step Three
Name
Quantity
0.15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
by washing with sodium hydrogen carbonate and brine
CUSTOM
Type
CUSTOM
Details
The organic layer thus obtained
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification with column chromatography

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C1=NC=C(C=N1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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